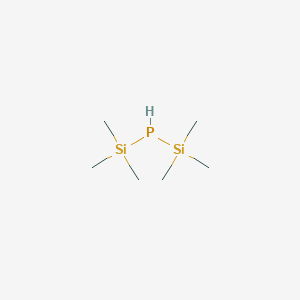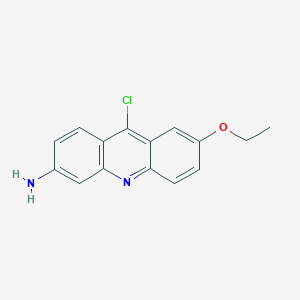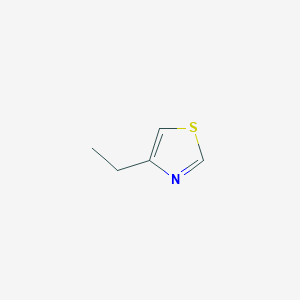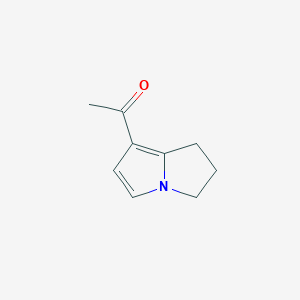
1-Acetyl-6,7-dihydro-5H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-6,7-dihydro-5H-pyrrolizine is a heterocyclic compound that belongs to the pyrrolizine family. It is a bicyclic structure that contains a pyrrolidine ring and a pyrrole ring. This compound is of interest due to its unique chemical structure and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Acetyl-6,7-dihydro-5H-pyrrolizine is not fully understood. However, it is believed to inhibit the production of nitric oxide by inhibiting the activity of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that is responsible for the production of nitric oxide in response to inflammation and immune response. The inhibition of iNOS activity can lead to a decrease in nitric oxide production and a reduction in inflammation.
Effets Biochimiques Et Physiologiques
1-Acetyl-6,7-dihydro-5H-pyrrolizine has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has also been shown to inhibit the production of nitric oxide in macrophages and endothelial cells. In addition, 1-Acetyl-6,7-dihydro-5H-pyrrolizine has been studied for its potential antitumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Acetyl-6,7-dihydro-5H-pyrrolizine in lab experiments is its potential anti-inflammatory and antitumor properties. It can be used to study the mechanisms of inflammation and tumor growth. However, one limitation is the complexity of its synthesis. The synthesis of 1-Acetyl-6,7-dihydro-5H-pyrrolizine requires expertise in organic chemistry and can be time-consuming.
Orientations Futures
There are several future directions for the study of 1-Acetyl-6,7-dihydro-5H-pyrrolizine. One direction is to further investigate its anti-inflammatory properties and its potential therapeutic applications for diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its antitumor activity and its potential use in cancer treatment. Additionally, the mechanism of action of 1-Acetyl-6,7-dihydro-5H-pyrrolizine needs to be further elucidated to fully understand its potential applications in scientific research.
Méthodes De Synthèse
1-Acetyl-6,7-dihydro-5H-pyrrolizine can be synthesized using various methods. One of the most common methods is the reaction of 1,2-diaminocyclohexane with an alpha, beta-unsaturated ketone. This reaction leads to the formation of the pyrrolizine ring system. The acetyl group can then be added to the pyrrolizine ring using acetic anhydride and a catalyst. The synthesis of 1-Acetyl-6,7-dihydro-5H-pyrrolizine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-Acetyl-6,7-dihydro-5H-pyrrolizine has potential applications in scientific research. It has been studied for its anti-inflammatory properties and its ability to inhibit the production of nitric oxide. Nitric oxide is a molecule that is involved in various physiological processes, including inflammation and immune response. The inhibition of nitric oxide production can have therapeutic implications for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
199192-10-4 |
|---|---|
Nom du produit |
1-Acetyl-6,7-dihydro-5H-pyrrolizine |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3 |
Clé InChI |
WRBLXOFYTXAKGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCN2C=C1 |
SMILES canonique |
CC(=O)C1=C2CCCN2C=C1 |
Synonymes |
Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



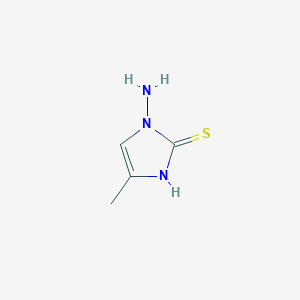
![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)
![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)
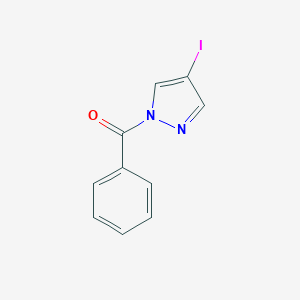
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)

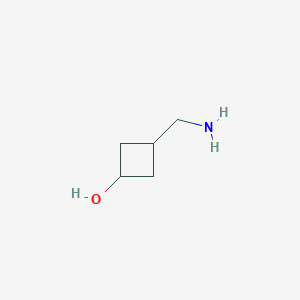
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
